molecular formula C9H8BrNO3 B1368262 4-Bromo-2-acetamidobenzoic acid CAS No. 101861-53-4

4-Bromo-2-acetamidobenzoic acid

Cat. No.: B1368262
CAS No.: 101861-53-4
M. Wt: 258.07 g/mol
InChI Key: HODOWTASDNNNCT-UHFFFAOYSA-N
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Description

4-Bromo-2-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-acetamidobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-bromo-2-acetamidobenzoic acid depends on its specific application. In chemical reactions, the bromine atom and acetamido group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction and the conditions used .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-acetamidobenzoic acid is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-acetamido-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOWTASDNNNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557772
Record name 2-Acetamido-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-53-4
Record name 2-Acetamido-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-acetamidobenzoic acid
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